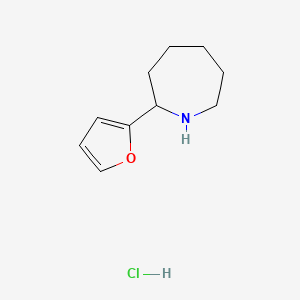

2-(2-Furyl)azepane hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(furan-2-yl)azepane;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-2-5-9(11-7-3-1)10-6-4-8-12-10;/h4,6,8-9,11H,1-3,5,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFOUQZZPWMUKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=CC=CO2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Context of Azepane Ring Systems in Organic Synthesis and Medicinal Chemistry

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a significant structural unit in the fields of organic synthesis and medicinal chemistry. lifechemicals.com Its inherent flexibility, arising from the seven-membered ring, allows for a conformational diversity that can be crucial for biological activity. lifechemicals.com This characteristic has made substituted azepanes attractive scaffolds in drug design, as the introduction of specific substituents can influence the ring's conformation and, consequently, its interaction with biological targets. lifechemicals.com

Numerous naturally occurring compounds feature the azepane skeleton and exhibit a range of biological activities. lifechemicals.com A notable example is (-)-balanol, an azepane-containing metabolite that has demonstrated potency as an ATP-competitive inhibitor of protein kinase, leading to its use as a template for developing potential antitumor agents. lifechemicals.com Furthermore, the azepane substructure is present in several approved and experimental drugs. lifechemicals.com For instance, Tolazamide is an oral hypoglycemic agent used in the management of type 2 diabetes, and Azelastine is a potent second-generation histamine (B1213489) antagonist. lifechemicals.com The synthesis of functionalized azepane scaffolds is an active area of research, with methods like diazocarbonyl chemistry being employed to create diverse libraries of these compounds for drug discovery. nih.gov

The Role of Furan Derivatives in Heterocyclic Chemistry and Bioactive Scaffolds

Furan (B31954), an electron-rich five-membered aromatic heterocycle containing an oxygen atom, is a fundamental building block in organic chemistry. ijabbr.com Its derivatives are widespread in nature and form the core of numerous bioactive compounds and pharmaceutical agents. derpharmachemica.comresearchgate.net The aromaticity of the furan ring contributes to the stability of molecules containing this moiety, potentially enhancing their metabolic stability and bioavailability. ijabbr.com The ability to readily functionalize the furan ring allows for the synthesis of a wide array of derivatives with diverse chemical properties and biological activities. ijabbr.com

Furan derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities. ijabbr.comijabbr.comutripoli.edu.ly The first furan derivative, 2-furoic acid, was described in 1780, and since then, the field has expanded significantly. ijabbr.comutripoli.edu.ly The versatility of furan chemistry allows for various synthetic transformations, including electrophilic substitution reactions, which predominantly occur at the 2-position. ijabbr.com The incorporation of the furan nucleus is a well-established strategy in medicinal chemistry for the development of new therapeutic agents. researchgate.netutripoli.edu.ly

Significance of the 2 2 Furyl Azepane Hydrochloride Architecture Within Nitrogen and Oxygen Containing Heterocycles

Strategic Retrosynthetic Disconnections and Key Precursors for Azepane-Furyl Construction

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For the 2-(2-furyl)azepane scaffold, several logical disconnections can be proposed, primarily focusing on the formation of the azepane ring and the installation of the furan moiety at the C2 position.

A primary disconnection strategy involves breaking the C-N bonds within the azepane ring. One common approach is through a reductive amination pathway. This retrosynthetic step leads back to a linear amino ketone precursor. In the context of 2-(2-furyl)azepane, this would be a 6-amino-1-(furan-2-yl)hexan-1-one. The furan ring is a stable aromatic heterocycle that can be carried through many synthetic steps.

Another key disconnection is at the C2-C(furyl) bond. This suggests a precursor such as a 2-unsubstituted or 2-haloazepane and a furan derivative. This approach allows for the late-stage introduction of the furan ring, which can be advantageous for analogue synthesis. For instance, a nucleophilic substitution or a cross-coupling reaction could be employed.

A third strategy involves a ring expansion of a smaller, more readily accessible N-heterocycle, such as a substituted piperidine (B6355638). rsc.org This method can offer excellent stereochemical control.

Finally, a [4+3] cycloaddition reaction between a diene and an allyl cation equivalent can be envisioned for the construction of the seven-membered ring, a strategy that has been applied to the synthesis of other azepine derivatives. youtube.com

Key Precursors:

Based on these disconnections, several key precursors can be identified:

For Reductive Amination: 6-amino-1-(furan-2-yl)hexan-1-one, which can be synthesized from 6-bromo-1-(furan-2-yl)hexan-1-one (B14430063) and an amine source.

For Cross-Coupling: N-protected 2-haloazepanes or azepane-2-ones, and 2-furylboronic acid or 2-furyllithium.

For Ring Expansion: Substituted piperidines that can be elaborated to facilitate a one-carbon ring expansion. rsc.org

For Cycloaddition: A 1,3-diene and a three-carbon component containing a nitrogen atom and a leaving group.

The choice of precursor and synthetic strategy will often depend on the desired stereochemistry and the availability of starting materials.

Diastereoselective and Enantioselective Approaches to the Chemical Compound

The C2 position of 2-(2-furyl)azepane is a stereocenter, and therefore, controlling its absolute configuration is crucial for the synthesis of enantiomerically pure compounds. Diastereoselective and enantioselective methods are employed to achieve this control.

A well-established method for asymmetric synthesis involves the use of chiral auxiliaries. youtube.com These are chiral molecules that are temporarily attached to the substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed and can often be recovered.

For the synthesis of chiral 2-substituted azepanes, a chiral auxiliary can be attached to the nitrogen atom of an azepane precursor. Common chiral auxiliaries derived from natural products, such as those based on amino alcohols like pseudoephedrine or Evans oxazolidinones, have been widely used in the synthesis of N-heterocycles. researchgate.net

The general approach involves the following steps:

Attachment of the chiral auxiliary to a suitable azepane precursor.

Diastereoselective functionalization at the C2 position. For instance, the enolate derived from an N-acyl azepane-2-one can undergo diastereoselective alkylation.

Removal of the chiral auxiliary to yield the enantiomerically enriched 2-substituted azepane.

While effective, this method requires additional steps for the attachment and removal of the auxiliary.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer.

A key strategy for the asymmetric synthesis of 2-substituted azepanes is the enantioselective hydrogenation of cyclic imines . The precursor, a 7-membered cyclic imine, can be hydrogenated using a chiral transition metal catalyst, such as those based on iridium or rhodium with chiral phosphine (B1218219) ligands. researchgate.net This reaction directly establishes the chiral center at the C2 position.

Another powerful method is the asymmetric reductive amination of a suitable keto-amine precursor. This can be achieved using either transition metal catalysts or biocatalysts. For example, a rhodium(III) catalyst has been used for the directed addition of aromatic C-H bonds to imines, yielding chiral branched amine products with high diastereoselectivity. acs.org

The following table summarizes some asymmetric catalytic approaches applicable to the synthesis of chiral 2-aryl N-heterocycles.

Table 1: Asymmetric Catalytic Methods for Chiral 2-Aryl N-Heterocycle Synthesis

| Method | Catalyst/System | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | [Rh(COD)Cl]2 / Chiral Phosphine Ligand | Cyclic Imines | Directly forms the chiral center with high enantioselectivity. | researchgate.net |

| Asymmetric Reductive Amination | Cationic Rh(III) catalyst | Aromatic C-H bond and N-sulfinyl imines | Excellent diastereoselectivity (>98:2 dr). | acs.org |

| Asymmetric Cationic Cyclization | Brønsted acid or Iodine | Homoallylic amines | High enantioselectivity in the formation of aryl-substituted pyrrolidines, adaptable to azepanes. | thieme-connect.com |

Catalytic Strategies for Azepane Ring Closure and Functionalization

Catalytic methods are paramount in modern organic synthesis for their efficiency and selectivity. Both transition metal catalysis and organocatalysis have been instrumental in the development of synthetic routes to azepanes.

Transition metals such as palladium, copper, and rhodium are versatile catalysts for a wide range of transformations, including cyclization and cross-coupling reactions.

Cyclization Reactions: Intramolecular reactions catalyzed by transition metals are a powerful means of forming the azepane ring. For example, an intramolecular amination of an alkyl halide or tosylate can be catalyzed by palladium or copper. A Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes has been shown to produce azepine derivatives. nih.gov

Cross-Coupling Reactions: These reactions are ideal for the functionalization of a pre-formed azepane ring. For the synthesis of 2-(2-furyl)azepane, a Suzuki, Stille, or Negishi coupling between a 2-haloazepane derivative and a 2-furyl organometallic reagent would be a viable strategy. Palladium catalysts are commonly employed for these transformations. mdpi.com Alternatively, a C-H activation/arylation approach could directly couple a furan C-H bond with an azepane C-H bond, although this is a more challenging transformation.

The following table provides examples of transition metal-catalyzed reactions for the synthesis and functionalization of N-heterocycles.

Table 2: Transition Metal-Catalyzed Reactions for N-Heterocycle Synthesis and Functionalization

| Reaction Type | Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Tandem Amination/Cyclization | Cu(I) | Functionalized allenynes and amines | Azepine derivatives | nih.gov |

| Annulation | Pd(OAc)2 | N-aryl-2-aminopyridines and propargylic alcohols | N-pyridoindoles | nih.gov |

| Aryl Thioether Synthesis | Palladium or Copper | Aryl halides and thiols | Aryl sulfides | mdpi.comresearchgate.net |

| Heck Reaction | Palladium | 2,3-dihydrofuran and aryl/vinyl bromides | 2-Aryl-2,5-dihydrofurans | organic-chemistry.org |

Organocatalysis , which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov For the synthesis of chiral azepanes, organocatalysts can be employed in various ways. For instance, chiral Brønsted acids or bases can catalyze the enantioselective formation of the azepane ring through intramolecular Michael additions or Mannich reactions. An organocatalytic enantioselective method has been developed for preparing fused azepines with excellent diastereoselectivity and enantioselectivity. lookchem.com

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers several advantages, including high selectivity and mild reaction conditions. Imine reductases (IREDs) have proven to be particularly effective for the asymmetric synthesis of chiral amines, including cyclic amines like piperidines and azepanes. nih.gov

The biocatalytic synthesis of a chiral 2-substituted azepane can be achieved through the asymmetric reductive amination of a 7-membered cyclic imine or the corresponding amino ketone precursor. bohrium.comresearchgate.net Panels of IREDs with complementary stereoselectivity are often available, allowing for the synthesis of either the (R)- or (S)-enantiomer of the target amine. diva-portal.orgacs.org

The following table highlights some biocatalytic transformations for the synthesis of chiral amines.

Table 3: Biocatalytic Transformations for Chiral Amine Synthesis

| Enzyme Class | Reaction Type | Substrate | Product | Key Advantages | Reference |

|---|---|---|---|---|---|

| Imine Reductases (IREDs) | Asymmetric Reductive Amination | Cyclic imines/amino ketones | Chiral cyclic amines | High enantioselectivity, mild conditions, access to both enantiomers. | bohrium.comresearchgate.netdiva-portal.orgacs.org |

| Amine Oxidases | Kinetic Resolution/Deracemization | Racemic amines | Enantioenriched amines | Can be used to resolve racemic mixtures. | bohrium.com |

Ring-Expansion and Rearrangement Methodologies for Azepane Core Formation

The formation of the seven-membered azepane ring is often accomplished through ring-expansion reactions, which provide an efficient route from more readily available five- or six-membered ring precursors. nih.gov These methods are crucial for accessing the core structure of 2-(2-furyl)azepane and its analogues.

Several classical and modern rearrangement reactions have been adapted for azepane synthesis. These include the Schmidt, Beckmann, and Tiffeneau–Demjanov rearrangements. nih.gov A more recent approach involves the photochemical dearomative ring expansion of nitroarenes. This method, mediated by blue light at room temperature, converts a six-membered benzene (B151609) framework into a seven-membered ring system by transforming a nitro group into a singlet nitrene, which then inserts into the ring. nih.gov A subsequent hydrogenolysis step yields the saturated azepane. nih.gov This two-step process from simple nitroarenes offers a powerful strategy for creating complex azepanes. nih.gov

Another innovative method involves the iodine-mediated ring expansion of pyridines in the presence of air, which has been demonstrated with numerous examples. acs.org The reaction proceeds through two iodination steps, the second of which facilitates the opening of the six-membered ring to form the azepine structure. acs.org

Ring expansion of bicyclic systems has also proven effective. For instance, 7,7-dihalo-2-azabicyclo[4.1.0]heptane compounds, prepared from the dihalocyclopropanation of N-Boc-1,2,3,4-tetrahydropyridines, can undergo thermal ring-opening of the halocyclopropane. rsc.org This process, which generates an allyl cation species, leads to halogen-substituted 2,3,4,7-tetrahydro-1H-azepine derivatives. rsc.org The reaction is often triggered after deprotection and subsequent reductive amination, which creates a thermally unstable aminocyclopropane that readily rearranges. rsc.org The stereochemistry of the halogen substituent is critical; for monochloro substrates, only the endo isomer participates in the ring-expansion. rsc.org

The table below summarizes various ring-expansion strategies applicable to azepane core synthesis.

| Precursor Type | Reagents/Conditions | Product Type | Key Features |

| Nitroarenes | 1. Blue light, P(Oi-Pr)₃; 2. Hydrogenolysis (e.g., H₂, Pd/C) | Substituted Azepanes | Two-step process from simple starting materials; broad substrate scope. researchgate.netnih.gov |

| Pyridines | Iodine, Air | Azepines | Involves two iodination steps leading to ring opening. acs.org |

| Cyclic Enamines | 1. Dihalocyclopropanation; 2. Deprotection; 3. Reductive Amination | Halogenated Tetrahydroazepines | Triggered by the formation of an unstable aminocyclopropane intermediate. rsc.org |

| Piperidines | Not specified | Azepane Derivatives | Can proceed with high stereoselectivity and regioselectivity. rsc.org |

| Cyclic Ketones | Azide (Schmidt) or Hydroxylamine (Beckmann) | Lactams (Azepanones) | Classic rearrangement reactions for inserting a nitrogen atom. nih.gov |

Synthetic Routes via Amination and Reductive Amination Protocols for the Azepane Ring

Reductive amination is a cornerstone of amine synthesis and is frequently employed for the cyclization step in forming the azepane ring or for its derivatization. masterorganicchemistry.com This reaction involves the formation of an imine or enamine from a carbonyl compound and an amine, followed by in-situ reduction to the corresponding amine. masterorganicchemistry.com

Intramolecular reductive amination is a particularly powerful strategy for constructing cyclic amines, including azepanes. researchgate.net This approach is used in the synthesis of polyhydroxylated azepanes, where a key step involves the cyclization of an amino-aldehyde or amino-ketone precursor. nih.gov For instance, an effective synthesis of a pentahydroxylated azepane was achieved through the nitrogen nucleophilic ring opening of a cyclic sulfate, followed by a final cyclization via reductive amination. nih.gov

A variety of reducing agents can be used for reductive amination, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being common choices. rsc.orgmasterorganicchemistry.com NaBH(OAc)₃ is often preferred due to its mildness and selectivity, while NaBH₃CN is effective at selectively reducing imines in the presence of aldehydes. masterorganicchemistry.com More advanced protocols utilize iridium-catalyzed intramolecular asymmetric reductive amination to afford enantioenriched dibenz[c,e]azepines with excellent enantiocontrol (up to 97% ee). rsc.orgnih.gov This highlights the potential for producing chiral azepane scaffolds.

The table below outlines different reductive amination approaches for azepane synthesis.

| Strategy | Substrate Type | Reagents/Catalysts | Key Outcomes |

| Intramolecular Reductive Amination | Amino-dicarbonyl precursor | NaBH(OAc)₃ or NaBH₃CN | Forms the azepane ring via cyclization. rsc.orgnih.gov |

| Asymmetric Reductive Amination | Bridged biaryl derivatives (for dibenzazepines) | [Ir(COD)Cl]₂ / (S)-SegPhos, H₂ | Produces chiral azepines with high enantiomeric excess. rsc.orgnih.gov |

| Biocatalytic Reductive Amination | Carbonyl compounds and amines | Imine Reductases (IREDs), NAD(P)H | Offers high stereoselectivity for the synthesis of chiral amines. researchgate.net |

Systematic Derivatization of the Azepane Nitrogen and Carbon Positions

Once the azepane core is formed, its properties can be modulated through derivatization at both the nitrogen and carbon atoms. The secondary amine of the azepane ring is a key handle for functionalization. Standard N-alkylation or N-acylation reactions can be used to introduce a wide variety of substituents. For example, N-benzylation has been used in the synthesis of bicyclic azepanes, leading to potent inhibitors of monoamine transporters. nih.gov

Derivatization at the carbon positions of the azepane ring often relies on the synthetic route used to create the ring. If the ring is formed from a functionalized precursor, those functional groups can be carried through the synthesis or modified in later steps. For example, the dearomative ring expansion of substituted nitroarenes can produce C3- and C4-functionalized azepanes. researchgate.net Similarly, ring expansion of dihalogenated cyclopropanes yields halogenated tetrahydroazepines, where the halogen can serve as a handle for further cross-coupling reactions. rsc.org

Functionalization and Substitution Patterns on the 2-Furyl Moiety

The 2-furyl group is a versatile heterocycle that can be functionalized through various methods. For a scaffold like 2-(2-furyl)azepane, modifying the furan ring can significantly impact its biological and physicochemical properties.

One approach involves the functionalization of a pre-existing furan ring. Electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) typically occur at the C5 position of the furan ring due to the directing effect of the oxygen atom. However, if the C5 position is blocked, substitution may occur at other positions.

A more modern and modular approach involves C–H activation or cross-coupling reactions. For instance, 3-silylated 2-furyl carbinols can undergo fluoride-promoted, copper- or palladium-catalyzed cross-coupling reactions to introduce aryl, allyl, or methyl groups at the C3 position. nih.gov This strategy relies on using a hydroxyl group on the adjacent carbinol to assist in the C–Si bond functionalization. nih.gov Such methods allow for the precise installation of substituents at specific positions on the furan ring that are not easily accessible through classical electrophilic substitution.

| Functionalization Strategy | Position on Furan Ring | Reagents/Catalysts | Type of Group Introduced |

| Electrophilic Aromatic Substitution | C5 (typically) | HNO₃/H₂SO₄, Br₂, Ac₂O/Lewis Acid | Nitro, Bromo, Acetyl, etc. |

| C3–Si Bond Functionalization | C3 | TBAF, Pd/Cu or Cu catalysts | Aryl, Allyl, Methyl nih.gov |

| C-H Activation | Varies with catalyst and directing group | Rhodium, Palladium, etc. | Aryl, Alkyl, etc. |

Convergent and Divergent Synthetic Pathways to Related Azepane-Furyl Scaffolds

The synthesis of a library of 2-(2-furyl)azepane analogues can be approached using either convergent or divergent strategies.

A convergent synthesis would involve the separate synthesis of the azepane ring and the functionalized furan moiety, followed by their coupling in a late-stage step. For example, a pre-formed azepane could be coupled with a 2-furylboronic acid derivative via a Suzuki coupling, or an N-Boc protected 2-bromoazepane could be coupled with a furyl organometallic reagent. This approach is highly flexible, as it allows for the combination of various azepane and furan building blocks to quickly generate a diverse range of final compounds.

A divergent synthesis starts with a common intermediate that already contains both the azepane and furan cores, which is then elaborated in different ways to produce a family of related compounds. For example, starting with 2-(2-furyl)azepane, the azepane nitrogen could be derivatized with different alkyl or acyl groups. Simultaneously or sequentially, the furan ring could be functionalized, for instance, by lithiation at the C5 position followed by quenching with various electrophiles. This strategy is efficient for creating analogues that share a common core structure but differ in their peripheral substituents. A notable example of divergent outcomes is seen in the reaction of monochlorinated bicyclic aminocyclopropanes, where the exo isomer yields a tertiary cyclopropylamine (B47189) while the endo isomer undergoes ring expansion to a tetrahydroazepine under the same reductive amination conditions. rsc.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of a compound in solution. For this compound, a complete NMR analysis would involve a suite of experiments to assign all proton (¹H) and carbon (¹³C) signals and to elucidate the compound's connectivity and stereochemistry.

Advanced ¹H and ¹³C NMR Spectroscopic Analysis

A standard analysis would begin with the acquisition of one-dimensional ¹H and ¹³C NMR spectra. In the ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the protons of the furan ring and the azepane ring. The furan protons typically appear in the aromatic region, while the azepane protons would be found in the aliphatic region. The hydrochloride salt form would likely lead to a broad signal for the amine proton (N-H), and its chemical shift could be concentration and solvent dependent.

The ¹³C NMR spectrum would complement the ¹H data, showing signals for each unique carbon atom in the molecule. The chemical shifts would indicate the electronic environment of each carbon, distinguishing between the sp²-hybridized carbons of the furan ring and the sp³-hybridized carbons of the azepane ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Specific experimental data for this compound is not available in the reviewed literature. The following table is a generalized prediction of the types of signals that would be expected.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Furan CH | 6.0 - 7.5 | 105 - 145 |

| Azepane CH (adjacent to N) | 3.0 - 4.0 | 50 - 65 |

| Azepane CH (adjacent to furan) | 3.5 - 4.5 | 55 - 70 |

| Azepane CH₂ | 1.5 - 2.5 | 25 - 40 |

| Azepane NH | Broad, variable | - |

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation

To definitively assign the signals and understand the molecular structure in three dimensions, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the furan and azepane rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon. globalresearchonline.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the furan and azepane rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons, which is vital for determining the relative stereochemistry and preferred conformation of the molecule in solution. globalresearchonline.net

Multinuclear NMR for Heteroatom Characterization and Conformational Analysis

While ¹H and ¹³C are the most common nuclei for NMR, examining other nuclei can provide further structural insights. For this compound, ¹⁵N NMR could be used to probe the electronic environment of the nitrogen atom in the azepane ring, and its chemical shift would be indicative of its protonation state.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectrometry for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Interactive Data Table: Expected Vibrational Bands

Specific experimental FT-IR and Raman data for this compound are not available in the reviewed literature. The table below lists the types of vibrational modes that would be anticipated.

| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| N-H Stretch (amine salt) | 2400 - 2800 (broad) | Weak |

| C-H Stretch (furan) | 3100 - 3150 | Strong |

| C-H Stretch (azepane) | 2850 - 3000 | Strong |

| C=C Stretch (furan) | 1500 - 1600 | Strong |

| C-O-C Stretch (furan) | 1000 - 1300 | Moderate |

| C-N Stretch (azepane) | 1000 - 1250 | Moderate |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS is a powerful technique used to determine the precise molecular weight of a compound, which allows for the calculation of its elemental formula. By analyzing the fragmentation pattern, one can deduce the structure of the molecule.

For this compound, HRMS would confirm the molecular formula of the protonated molecule [C₁₀H₁₆NO]⁺. The fragmentation pattern would likely involve the cleavage of the bond between the furan and azepane rings, as well as characteristic fragmentation of the azepane ring itself.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. A successful crystal structure determination of this compound would yield precise bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the flexible seven-membered azepane ring and the relative orientation of the furan substituent. Furthermore, the crystal packing would show intermolecular interactions, such as hydrogen bonding involving the amine proton and the chloride counter-ion.

While the chemical this compound is commercially available, a comprehensive scientific dossier based on primary research data is currently lacking in the public domain. The analytical techniques outlined above represent the standard suite of experiments that would be necessary to fully characterize this compound. The absence of such detailed, published data precludes a more in-depth discussion of its specific spectroscopic and structural features. Further research is required to elucidate the precise chemical and physical properties of this molecule.

Elucidation of Tautomeric Forms and Hydrogen Bonding Networks

The structural integrity and crystalline arrangement of this compound are significantly influenced by the interplay of tautomerism and hydrogen bonding. As a hydrochloride salt of a secondary amine, the azepane nitrogen exists in a protonated, cationic form (azepanium), which precludes the existence of neutral tautomers involving this nitrogen atom.

However, tautomerism can be considered for the furan ring, although the aromaticity of the furan system makes any non-aromatic tautomers highly energetically unfavorable. The primary focus of intermolecular interactions is the hydrogen bonding network established by the protonated amine and the chloride counter-ion.

Furthermore, the oxygen atom of the furan ring, with its lone pairs of electrons, can act as a weak hydrogen bond acceptor. This could lead to the formation of weaker C-H···O interactions with neighboring molecules, further stabilizing the crystal structure. In hydrated crystalline forms, water molecules can also participate in the hydrogen bonding network, acting as bridges between the azepanium cation and the chloride anion or other molecules. The study of similar systems, such as the hemi-hydrochloride salt of 1-exo-acetamidopyrrolizidine, reveals the potential for complex hydrogen bonding networks, including N-H···N and N-H···Cl interactions. researchgate.net

A comprehensive analysis of these networks is crucial for understanding the solid-state properties of the compound. Theoretical studies on amino acid hydrochloride salts have demonstrated the utility of Density Functional Theory (DFT) in investigating N-H···Cl hydrogen bonds and their spectroscopic signatures. mdpi.com

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type of Interaction | Significance |

| Azepanium (N-H) | Chloride (Cl⁻) | Strong Hydrogen Bond | Primary determinant of crystal packing |

| C-H (Azepane/Furan) | Oxygen (Furan) | Weak Hydrogen Bond | Contributes to crystal stability |

| C-H (Azepane/Furan) | Chloride (Cl⁻) | Weak Hydrogen Bond | Minor contribution to crystal packing |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

In analogous heterocyclic compounds, various packing motifs are observed. For instance, molecules can arrange into chains, sheets, or more complex three-dimensional networks. najah.edu The specific motif adopted by this compound would depend on the interplay of the strong N-H···Cl hydrogen bonds and the weaker interactions. It is plausible that the furan rings could engage in π-π stacking, where the aromatic rings of adjacent molecules align, contributing to the cohesive energy of the crystal. The study of intermolecular interactions in other functional crystalline materials highlights the importance of a detailed analysis of these forces in understanding and predicting crystal structures. mdpi.comrsc.org

The presence of the bulky azepane ring may lead to the formation of corrugated sheets or layered structures, where the hydrophobic and hydrophilic regions of the molecule are segregated. The analysis of crystal packing in related cathinone (B1664624) hydrochlorides has provided valuable insights into the supramolecular assembly of such compounds.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Optical Properties

Electronic spectroscopy provides valuable information about the electronic structure and optical properties of this compound.

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions within the furan ring. The furan moiety is an aromatic heterocycle and will exhibit characteristic π → π* transitions. Typically, furan and its simple derivatives show strong absorption bands in the ultraviolet region, usually below 250 nm. The substitution of the furan ring with the azepane group may cause a slight shift in the absorption maximum (a chromophoric shift) due to electronic interactions.

The protonated azepane ring itself does not have significant absorption in the near-UV or visible range. Therefore, its main influence on the UV-Vis spectrum would be through its electronic effect on the furan chromophore. Studies on the UV-Vis spectra of various amines mixed with other compounds have shown how intermolecular interactions can influence the electronic absorption. The development of UV spectroscopy as a tool for characterizing amine-containing polymers further underscores its utility in this context.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a powerful technique to study the excited state properties of molecules. rsc.org Many aromatic compounds, including some furan derivatives, exhibit fluorescence. The fluorescence of this compound would likely originate from the furan ring, following excitation to an excited electronic state. The emission wavelength and quantum yield are sensitive to the molecular structure and the local environment.

The presence of the nitrogen atom in the azepane ring and the possibility of its interaction with the excited furan ring could lead to interesting photophysical phenomena. For instance, photoinduced electron transfer (PET) from the nitrogen to the excited furan ring could occur, which would quench the fluorescence. However, in the hydrochloride salt form, the nitrogen's lone pair is protonated, which would likely inhibit this PET process and potentially enhance fluorescence compared to the free base. The fluorescence properties of various aminofurans and related compounds have been investigated, showing a range of emission behaviors. mdpi.com

Table 2: Expected Spectroscopic Properties of this compound

| Spectroscopic Technique | Expected Transitions/Properties | Wavelength Region (Anticipated) |

| UV-Vis Absorption | π → π* transitions of the furan ring | ~200-250 nm |

| Fluorescence Emission | Emission from the lowest excited singlet state of the furan ring | > 250 nm |

It is important to note that the specific wavelengths of maximum absorption and emission, as well as the fluorescence quantum yield, would need to be determined experimentally for this compound to confirm these theoretical considerations.

Computational Chemistry and Theoretical Investigations of 2 2 Furyl Azepane Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. For 2-(2-Furyl)azepane hydrochloride, DFT calculations can reveal crucial details about its chemical behavior.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. researchgate.netlibretexts.orgwikipedia.org The HOMO represents the ability to donate an electron, while the LUMO signifies the capacity to accept an electron. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be primarily localized on the electron-rich furyl ring, which is characteristic of many furan-containing compounds. The LUMO, conversely, is likely distributed across the protonated amine of the azepane ring and the furyl moiety. The presence of the electron-withdrawing protonated nitrogen would lower the energy of the LUMO, potentially making the compound more susceptible to nucleophilic attack.

The charge distribution, calculated through methods such as Natural Bond Orbital (NBO) analysis, would likely show a significant positive charge on the ammonium (B1175870) group (-NH2+-) of the azepane ring and the adjacent carbon atom. The oxygen atom in the furan (B31954) ring would exhibit a negative charge, with the furan carbons also showing varied partial charges. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding.

| Orbital | Expected Localization | Implication for Reactivity |

| HOMO | Primarily on the furyl ring | Site for electrophilic attack |

| LUMO | Distributed across the protonated azepane and furyl rings | Site for nucleophilic attack |

Electrostatic Potential Surface (EPS) maps provide a visual representation of the charge distribution on the molecule's surface. libretexts.orgyoutube.com These maps are invaluable for predicting non-covalent interactions and reactive sites. libretexts.org For this compound, the EPS map would display distinct regions of positive and negative potential.

A region of high positive electrostatic potential (typically colored blue) would be concentrated around the protonated nitrogen of the azepane ring, indicating a site prone to interaction with nucleophiles or negatively charged species. Conversely, a region of negative electrostatic potential (typically colored red) would be located around the oxygen atom of the furyl ring, highlighting its potential to act as a hydrogen bond acceptor. researchgate.net The rest of the molecule would show intermediate potentials.

| Molecular Region | Expected Electrostatic Potential | Predicted Interaction |

| Protonated Azepane Nitrogen | Highly Positive (Blue) | Attraction to nucleophiles/anions |

| Furyl Ring Oxygen | Negative (Red) | Hydrogen bond acceptor |

| Hydrocarbon portions | Neutral (Green) | Van der Waals interactions |

The seven-membered azepane ring is conformationally flexible and can adopt several low-energy conformations. nih.gov High-level electronic structure calculations have shown that the twist-chair conformation is often the most stable for azepane and its derivatives, with the chair conformation frequently representing a transition state. nih.gov The presence of the 2-furyl substituent would influence the conformational preference of the azepane ring in this compound, with the bulkiness of the furyl group likely favoring specific twist-chair or boat-like conformations to minimize steric hindrance.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the determination of reaction pathways, transition state structures, and activation energies.

The synthesis of this compound can proceed through various routes, such as the reductive amination of a furan-containing ketone or the cyclization of a linear amino-alcohol. researchgate.net Computational modeling can be used to generate detailed energy profiles for these synthetic transformations. researchgate.net These profiles map the energy of the system as it progresses from reactants to products, identifying all intermediates and transition states. By calculating the activation energies for each step, the rate-determining step of the reaction can be identified, providing valuable information for optimizing reaction conditions.

The synthesis of 2-(2-Furyl)azepane can result in a racemic mixture or, with the use of chiral catalysts or auxiliaries, can be stereoselective. rsc.org Computational methods can be employed to predict and rationalize the stereochemical outcome of such reactions. By modeling the transition states leading to the different stereoisomers, their relative energies can be calculated. The transition state with the lower energy will correspond to the major product, thus allowing for the prediction of the reaction's stereoselectivity. This approach has been successfully used to understand the regiochemistry and stereochemistry of piperidine (B6355638) ring expansions to form azepane derivatives. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By simulating the atomic motions over time, MD provides a detailed picture of the conformational landscape and dynamics of this compound.

Dynamic Behavior of the Azepane Ring and Furyl Substituent in Various Environments

The seven-membered azepane ring is known for its conformational flexibility, capable of adopting multiple chair and boat-like conformations. researchgate.net MD simulations can elucidate the preferred conformations of the azepane ring in this compound and the energetic barriers between them. The presence of the 2-furyl substituent is expected to influence this conformational equilibrium.

The orientation of the furyl group relative to the azepane ring is another critical dynamic feature. The bond connecting these two moieties allows for rotation, leading to different spatial arrangements. MD simulations can track the dihedral angle between the furyl ring and the azepane ring, revealing the most stable orientations and the dynamics of their interconversion. These simulations can be performed in a vacuum to understand the intrinsic conformational preferences of the molecule and in various solvent environments to mimic experimental conditions.

A hypothetical energy landscape derived from MD simulations might reveal several local energy minima corresponding to different conformers. The relative populations of these conformers can be estimated from the simulations, providing a statistical picture of the conformational ensemble at a given temperature.

Solvation Effects on Molecular Conformation

The solvent environment can significantly impact the conformational preferences of a molecule. For this compound, the presence of a solvent, particularly a polar one like water, will influence the orientation of the polar N-H group in the azepane ring and the furyl group. The hydrochloride salt form implies that the azepane nitrogen is protonated, enhancing its interaction with polar solvent molecules.

MD simulations explicitly including solvent molecules can capture these interactions. The simulations would likely show the formation of a stable solvation shell around the protonated amine and potential hydrogen bonding between the solvent and the oxygen atom of the furyl ring. These interactions can stabilize certain conformations over others, shifting the conformational equilibrium compared to the gas phase. For instance, conformations that expose the charged and polar groups to the solvent may become more populated. The study of lignans (B1203133) with MD simulations has shown that the preferred conformation in aqueous solution is determined by the lowest energy in the gas phase, a principle that could be explored for this compound. nih.gov

Table 1: Hypothetical Torsional Angle Distribution from MD Simulations

| Dihedral Angle (Furyl-C-C-N) | Population in Vacuum (%) | Population in Water (%) |

| anti (180°) | 60 | 45 |

| gauche (+60°) | 20 | 25 |

| gauche (-60°) | 20 | 30 |

This table illustrates how the presence of a water solvent might shift the conformational preference of the furyl substituent relative to the azepane ring, a type of data that can be generated through detailed MD simulations.

In Silico Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods, particularly Density Functional Theory (DFT), are highly effective in predicting spectroscopic parameters such as NMR chemical shifts and IR vibrational frequencies. globalresearchonline.net These predictions are invaluable for interpreting experimental spectra and can aid in the structural confirmation of this compound.

The process typically involves optimizing the geometry of the most stable conformers identified through methods like MD simulations. Subsequently, spectroscopic properties are calculated for these low-energy structures. The final predicted spectrum is often a Boltzmann-weighted average of the spectra of the individual conformers.

For ¹H and ¹³C NMR spectra, theoretical calculations can predict the chemical shifts for each nucleus. nih.gov These predicted values, when compared with experimental data, can help assign specific peaks to the corresponding atoms in the molecule, which can be particularly challenging for the flexible azepane ring.

Similarly, the prediction of the infrared (IR) spectrum can identify the characteristic vibrational modes of the molecule. For this compound, this would include the N-H stretch of the protonated amine, C-H stretches of the azepane and furyl rings, and various bending and stretching modes of the carbon skeleton and the C-O-C linkage in the furan ring. globalresearchonline.netresearchgate.net

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Parameter | Predicted Value | Experimental Value |

| ¹³C NMR (Azepane C2) | 65.2 ppm | 64.8 ppm |

| ¹H NMR (Furyl H5) | 7.45 ppm | 7.41 ppm |

| IR Frequency (N-H stretch) | 3250 cm⁻¹ | 3245 cm⁻¹ |

This table exemplifies the expected close agreement between in silico predicted spectroscopic data and experimental measurements, aiding in the validation of the molecular structure.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. nih.govnih.gov For this compound, QSPR models could be developed to predict a range of properties, such as solubility, lipophilicity (LogP), and melting point.

The first step in QSPR modeling is the calculation of a set of molecular descriptors that numerically represent the chemical structure. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO-LUMO gap, dipole moment).

Once a diverse set of descriptors is generated, statistical methods such as multiple linear regression (MLR) or machine learning algorithms are used to build a mathematical model that relates a subset of these descriptors to the property of interest. Such models, once validated, can be used to predict the properties of new, yet-to-be-synthesized derivatives of 2-(2-Furyl)azepane. This predictive capability is highly valuable in guiding the design of new compounds with desired properties. For instance, a QSPR model for solubility could help in designing analogs with improved aqueous solubility. Studies on related 2-furylethylene derivatives have successfully used such approaches to predict properties like the partition coefficient. aps.org

Mechanistic Organic Chemistry and Reaction Dynamics of the Azepane Furyl System

Elucidation of Reaction Mechanisms in the Synthesis and Transformation of 2-(2-Furyl)azepane Hydrochloride

The synthesis of this compound can be conceptualized through several established mechanistic pathways in organic chemistry. A prevalent method for the formation of the azepane ring is through ring expansion reactions, particularly from piperidine (B6355638) precursors. rsc.org One such pathway involves the stereoselective and regioselective expansion of a piperidine ring, which can yield diastereomerically pure azepane derivatives in high yields. rsc.org Another modern approach involves the photochemical dearomative ring expansion of nitroarenes, which transforms a six-membered benzenoid framework into a seven-membered azepane ring system using blue light at room temperature. nih.gov This method centers on the conversion of a nitro group into a singlet nitrene, which then facilitates the ring expansion. nih.gov

Transformations of the 2-(2-furyl)azepane system can involve reactions characteristic of both the azepane and furan (B31954) moieties. The saturated azepane ring can undergo N-alkylation, acylation, or oxidation, while the furan ring is susceptible to electrophilic substitution, cycloaddition reactions, and oxidation. The specific conditions of a given transformation dictate the operative mechanism, which can range from nucleophilic additions and substitutions to more complex multi-step sequences.

The elucidation of reaction mechanisms relies heavily on the characterization of transient species such as intermediates and transition states. Spectroscopic methods are indispensable for detecting and characterizing reaction intermediates. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about stable intermediates, while techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to identify transient cationic or anionic species in the reaction mixture.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become a powerful tool for mapping potential energy surfaces of reactions. These calculations can model the geometries and energies of reactants, intermediates, transition states, and products. For example, in the synthesis of tetrahydroazepines via aza-Prins cyclization, DFT calculations have been used to support the proposed mechanism, which involves key intermediates like an iminium ion. acs.org Similarly, computational studies on the interaction between furan and other molecules have helped in understanding the non-covalent forces that stabilize complexes, which can be crucial in pre-reaction assemblies. nih.gov

Table 1: Spectroscopic and Computational Methods in Mechanistic Studies

| Method | Application | Information Obtained |

|---|---|---|

| NMR Spectroscopy | Characterization of stable intermediates and products. | Connectivity, stereochemistry, and conformation. |

| Mass Spectrometry | Detection of transient species and reaction products. | Molecular weight and fragmentation patterns of intermediates. |

| FTIR Spectroscopy | Monitoring functional group transformations. | Presence or absence of key functional groups (e.g., C=O, N-H). |

| DFT Calculations | Mapping reaction pathways and energy profiles. | Geometries and relative energies of reactants, transition states, and intermediates. |

Kinetic studies are fundamental to understanding reaction mechanisms by providing quantitative data on reaction rates and their dependence on various factors. By systematically varying the concentrations of reactants and catalysts, a rate law can be determined, which expresses the reaction rate as a function of these concentrations. The form of the rate law provides insight into the molecularity of the rate-determining step.

Table 2: Hypothetical Kinetic Data for a Key Synthetic Step

| Experiment | [Reactant A] (M) | [Reactant B] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |

This hypothetical data suggests the reaction is first-order with respect to Reactant A and zero-order with respect to Reactant B, indicating that Reactant B is not involved in the rate-determining step.

Catalytic Cycle Analysis in Metal-Mediated Transformations Involving the Chemical Compound

Transition metal catalysis offers powerful methods for the synthesis of complex molecules like 2-(2-furyl)azepane. mdpi.com A common strategy for forming the crucial carbon-carbon bond between the azepane and furan rings is through cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net This typically involves a palladium catalyst.

Table 3: Key Steps in a Palladium-Catalyzed Cross-Coupling Cycle

| Step | Description | Change in Pd Oxidation State |

|---|---|---|

| Oxidative Addition | The palladium center inserts into the carbon-halide bond of the azepane precursor. | 0 → +2 |

| Transmetalation | The furyl group is transferred from a boron reagent to the palladium center. | +2 → +2 |

| Reductive Elimination | The azepane and furyl groups couple, forming a new C-C bond and the product. | +2 → 0 |

Pericyclic Reactions and Rearrangements Involving the Azepane and Furan Rings

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are characterized by their high stereospecificity. libretexts.orgwesleyan.edu Both the furan and azepane rings, or their unsaturated precursors, can potentially participate in such reactions.

Cycloaddition Reactions: The furan ring can act as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions) with a suitable dienophile. This could be an intermolecular reaction or an intramolecular reaction if the azepane ring bears a dienophilic substituent.

Electrocyclic Reactions: An electrocyclic reaction involves the formation of a σ-bond between the ends of a conjugated π-system, leading to a cyclic product, or the reverse ring-opening process. libretexts.org Unsaturated derivatives of azepane (azepines) could undergo electrocyclic ring closure.

Sigmatropic Rearrangements: These reactions involve the migration of a σ-bond across a π-system. libretexts.org For example, aza-Claisen rearrangements, a type of mdpi.commdpi.com-sigmatropic rearrangement, are known to convert vinylaziridines into seven-membered azepine skeletons. mdpi.com Such rearrangements could be a pathway for either the synthesis or transformation of the azepane-furyl system.

Radical Pathways in the Formation or Transformation of the Chemical Compound

Radical reactions offer alternative pathways for the formation and functionalization of heterocyclic systems. The formation of the 2-(2-furyl)azepane skeleton or its subsequent transformation could involve radical intermediates.

A key example of a radical pathway in azepane synthesis is the photochemically induced dearomative ring expansion of nitroarenes. This process is centered on the conversion of a nitro group into a singlet nitrene, which exhibits radical-like reactivity. nih.gov

Furthermore, the furan ring itself is subject to radical reactions. Theoretical studies on the reaction kinetics of 2-acetylfuran (B1664036) with hydroxyl radicals (•OH) have shown that both H-abstraction and OH-addition pathways are significant. nih.govresearchgate.net The primary reaction channels identified were H-abstraction from the methyl group and OH-addition to the C2 and C5 positions of the furan ring. nih.govresearchgate.net At lower temperatures, OH-addition is the dominant pathway, while at higher temperatures, H-abstraction becomes more prominent. nih.govresearchgate.net These findings suggest that under oxidative conditions, the 2-(2-furyl)azepane system could undergo radical-mediated degradation or functionalization, initiated by attack on the furan ring.

Table 4: Calculated Reaction Channels for 2-Acetylfuran + OH Radical nih.gov

| Reaction Type | Position of Attack | Significance |

|---|---|---|

| H-abstraction | Methyl group on acetyl branch | Becomes the most dominant channel at high temperatures. |

| OH-addition | C2 position of furan ring | A main reaction channel, especially at lower temperatures. |

| OH-addition | C5 position of furan ring | A main reaction channel, especially at lower temperatures. |

Photochemical and Thermal Activation Modes in Azepane-Furyl Chemistry

Both light (photochemical activation) and heat (thermal activation) can be used to drive chemical reactions that would otherwise be too slow at ambient temperatures. These activation modes are particularly relevant in the synthesis and rearrangement of heterocyclic compounds. researchgate.net

Photochemical Activation: As previously mentioned, a powerful method for azepane synthesis involves the photochemical dearomative ring expansion of nitroarenes, mediated by blue light. nih.gov Photochemical energy can also be used to induce cycloisomerization reactions or other pericyclic reactions that are photochemically allowed under the Woodward-Hoffmann rules. nih.gov The photochemical processing of furan derivatives is also a known phenomenon, often involving oxidation or ring-opening mechanisms. noaa.gov

Thermal Activation: Heat is commonly used to overcome the activation energy barrier for many organic reactions. In the context of the azepane-furyl system, thermal activation can promote rearrangement reactions, such as the aza-Claisen rearrangement, which can be used to form azepine skeletons. mdpi.com Thermal decomposition is also a significant process; for example, furoyl peroxynitrate, a furan derivative, undergoes thermal decomposition as a major loss process in the daytime boundary layer. noaa.gov The choice between thermal and photochemical activation can lead to different product outcomes due to the different excited states and reaction pathways that are accessed.

Table 5: Comparison of Activation Modes

| Activation Mode | Mechanism | Typical Reactions | Advantages |

|---|---|---|---|

| Thermal | Provides kinetic energy to overcome ground-state activation barriers. | Rearrangements, eliminations, cycloadditions. | Simple to implement, well-understood. |

| Photochemical | Promotes molecules to electronically excited states with different reactivity. | Ring expansions, cycloisomerizations, radical generation. | Can access unique reaction pathways, often occurs at low temperatures. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 2 Furyl Azepane Hydrochloride Derivatives

Rational Design Principles for Modulating Biological Target Interactions

The rational design of derivatives of 2-(2-Furyl)azepane hydrochloride focuses on optimizing interactions with biological targets, such as enzymes or receptors, to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov This is achieved by strategic modifications at key positions on the molecule.

The seven-membered azepane ring is a key structural feature offering multiple sites for modification. lifechemicals.com Its conformational flexibility is a critical factor for bioactivity and can be constrained or altered by substitution. lifechemicals.com The nitrogen atom, in particular, is a common point for derivatization.

N-Substitution: The secondary amine in the azepane ring can be readily substituted with various alkyl or aryl groups. This can influence the compound's basicity, lipophilicity, and ability to form hydrogen bonds. For instance, introducing bulky substituents on the nitrogen could probe steric pockets in a binding site or, conversely, prevent binding if the pocket is small. The introduction of functional groups capable of specific interactions, such as hydrogen bond donors or acceptors, can also significantly enhance binding affinity. In many azepane-based compounds, N-alkylation or N-acylation is a primary step in SAR exploration to improve target engagement and selectivity. nih.gov

Ring Carbon Substitution: Introducing substituents on the carbon atoms of the azepane ring can have a profound impact on the molecule's conformation and interaction with a biological target. This can be a more synthetically challenging approach but offers fine-tuning of the molecular shape. acs.org The ability to introduce specific substituents into the azepane ring can help to bias it towards a particular conformation that is more favorable for binding. lifechemicals.com

Table 1: Hypothetical SAR of Azepane Ring Modifications

| Modification Site | Substituent (R) | Expected Impact on Binding Affinity | Rationale |

|---|---|---|---|

| Azepane Nitrogen | -CH₃ | Variable | May increase lipophilicity slightly, could fill small hydrophobic pockets. |

| Azepane Nitrogen | -CH₂Ph | Potentially Increased | Introduces a larger hydrophobic group, could engage in pi-stacking interactions. |

| Azepane Nitrogen | -(CH₂)₂OH | Potentially Increased | Adds a hydrogen bond donor/acceptor, could improve solubility and form key interactions. |

This table is illustrative and based on general medicinal chemistry principles for azepane derivatives.

The 2-furyl moiety is an aromatic, electron-rich heterocycle that can participate in various non-covalent interactions, including hydrogen bonding (via the oxygen atom) and pi-stacking with aromatic residues in a protein binding site. nih.gov Modification of this ring is a key strategy for modulating the electronic and steric profile of the molecule.

Substitution on the Furan (B31954) Ring: Placing substituents at the 3-, 4-, or 5-positions of the furan ring can alter its electronic properties. Electron-withdrawing groups (e.g., -NO₂, -CN, halides) can decrease the electron density of the ring, which may affect its interaction with electron-rich domains of a target. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) can enhance the electron-donating capacity of the furan ring. nih.gov For example, studies on other furan-containing compounds have shown that substitutions at the 5-position of the furan ring can significantly influence biological activity. scilit.com

Table 2: Hypothetical SAR of 2-Furyl Moiety Modifications

| Modification Site | Substituent (X) | Expected Electronic Effect | Expected Steric Effect | Potential Impact on Activity |

|---|---|---|---|---|

| Furan C-5 | -H (unsubstituted) | Baseline | Baseline | Baseline |

| Furan C-5 | -Cl | Electron-withdrawing | Minor increase | May enhance binding through halogen bonding or altered electronics. |

| Furan C-5 | -CH₃ | Electron-donating | Moderate increase | Could improve hydrophobic interactions. |

This table is illustrative and based on general medicinal chemistry principles for furan derivatives.

Impact of Stereochemistry on Molecular Recognition and Biological Target Interactions

The this compound molecule possesses a chiral center at the C-2 position of the azepane ring where the furan ring is attached. hit2lead.com This means it can exist as two enantiomers (R and S). Biological systems, being chiral themselves, often exhibit stereospecificity, meaning that one enantiomer may have significantly higher activity than the other.

The differential activity arises from the fact that the three-dimensional arrangement of the substituents around the chiral center will lead to different interactions with the target protein. One enantiomer may be able to form key interactions (e.g., hydrogen bonds, hydrophobic interactions) within the binding site that the other cannot. Therefore, the stereoselective synthesis of individual enantiomers is crucial to fully characterize the SAR and to develop a more potent and selective drug. nih.gov For many biologically active compounds, the desired therapeutic effect resides in one enantiomer, while the other may be inactive or even contribute to off-target effects.

Ligand Efficiency and Lipophilic Efficiency Metrics in Chemical Probe Development

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand Efficiency (LE) and Lipophilic Efficiency (LiPE or LLE) are important metrics used to assess the "drug-likeness" of a compound. nih.gov

Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (typically the number of heavy atoms). It is calculated as the binding energy per heavy atom. A higher LE indicates that the molecule is achieving its potency in an efficient manner, without an excessive number of atoms.

Lipophilic Efficiency (LiPE): This metric relates a compound's potency to its lipophilicity (logP or logD). It is generally calculated as pIC50 (or pKi) minus logP. High lipophilicity can lead to poor solubility, high metabolic clearance, and non-specific toxicity. A high LiPE value is therefore desirable, as it indicates that potency is being achieved without a large penalty in lipophilicity. crystaledges.org

For a series of this compound derivatives, these metrics would be crucial for selecting the most promising compounds for further development. An ideal lead compound would exhibit high potency, a high LE, and a high LiPE.

Table 3: Illustrative Efficiency Metrics for Hypothetical Derivatives

| Compound | pIC₅₀ | logP | Heavy Atoms | LiPE (pIC₅₀ - logP) | LE (-1.37*pIC₅₀ / HA) |

|---|---|---|---|---|---|

| Derivative A | 6.5 | 3.0 | 15 | 3.5 | 0.59 |

| Derivative B | 7.2 | 3.1 | 17 | 4.1 | 0.58 |

| Derivative C | 7.5 | 4.5 | 18 | 3.0 | 0.57 |

This table demonstrates how LiPE can be used to identify compounds (like Derivative D) that have a better balance of potency and lipophilicity, even if they are not the most potent in the series.

Investigation of Selectivity and Promiscuity across Various Biological Targets

An important aspect of characterizing any new chemical series is to determine its selectivity profile. A selective compound primarily interacts with its intended biological target, which can lead to a cleaner pharmacological profile with fewer side effects. A promiscuous compound, on the other hand, binds to multiple targets, which can be a source of off-target toxicity.

For derivatives of this compound, this would involve screening them against a panel of relevant receptors and enzymes. For instance, given the structural similarity of the azepane scaffold to moieties found in ligands for serotonin (B10506) and dopamine (B1211576) receptors, screening against these receptors would be a logical step. nih.gov The results of such screening would be critical in guiding the optimization process, either to enhance selectivity for a single target or, in some cases, to design a multi-target ligand with a specific desired polypharmacology.

In Vitro Mechanistic Studies of Biological Interactions

To fully understand how derivatives of this compound exert their biological effects, in vitro mechanistic studies are essential. These studies go beyond simply measuring binding affinity and can reveal the nature of the interaction with the biological target.

Enzyme Inhibition Kinetics: If the target is an enzyme, kinetic studies can determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This information provides valuable insight into whether the inhibitor binds to the enzyme's active site or to an allosteric site. For example, studies on other heterocyclic enzyme inhibitors have used docking simulations and kinetic assays to elucidate their binding modes. nih.gov

Receptor Binding Mechanisms: For receptor targets, detailed binding studies can be performed using radioligand displacement assays with different ligands to understand how the compound interacts with the receptor. Functional assays (e.g., measuring second messenger levels like cAMP) can determine whether a compound is an agonist, antagonist, or inverse agonist. For example, various azepane derivatives have been characterized as antagonists at specific serotonin receptor subtypes. nih.gov

These mechanistic studies are crucial for the rational optimization of a lead compound, as a thorough understanding of how it interacts with its target allows for more directed and successful chemical modifications.

Future Directions and Emerging Research Avenues for 2 2 Furyl Azepane Hydrochloride

Development of Sustainable and Greener Synthetic Protocols for Azepane-Furyl Scaffolds

The chemical industry's shift towards environmental stewardship necessitates the development of sustainable synthetic methods. For azepane-furyl scaffolds, future research will focus on moving away from conventional, often harsh, synthetic conditions toward greener alternatives. Annulated azepane rings are recognized as important structural motifs in natural products and active pharmaceutical ingredients. chemistryviews.org The synthesis of furan-containing scaffolds can be achieved through various methods, including microwave-assisted synthesis, which often leads to excellent yields in significantly reduced reaction times compared to conventional heating. nih.gov

Future protocols will likely emphasize:

Catalytic Systems: Employing palladium-catalyzed reactions, such as coupling and hydrogenation, can create stereoselective and efficient pathways to complex azepane structures. chemistryviews.org Research into novel, non-toxic, and reusable catalysts will be a priority.

Microwave-Assisted Synthesis: This technique has been successfully used to produce furan (B31954) chalcone (B49325) derivatives in excellent yields (85–92%) compared to conventional methods (65–90%). nih.gov Applying this to the synthesis of 2-(2-Furyl)azepane hydrochloride could drastically reduce energy consumption and reaction times.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability, making them an ideal platform for optimizing the synthesis of azepane-furyl derivatives.

Benign Solvents: Replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as water, ethanol, or supercritical CO2 will be crucial for reducing the environmental footprint of the synthesis.

Table 1: Comparison of Conventional and Greener Synthetic Approaches for Furan Scaffolds

| Parameter | Conventional Synthesis (e.g., Claisen-Schmidt) | Greener Approach (Microwave-Assisted) |

| Typical Reaction Time | Several hours to days | 5-30 minutes |

| Energy Consumption | High (prolonged heating/reflux) | Low (targeted, rapid heating) |

| Solvent Usage | Often requires large volumes of volatile organic solvents | Reduced solvent volume, potential for solvent-free reactions |

| Reported Yield | Good (e.g., 65-90%) nih.gov | Excellent (e.g., 85-92%) nih.gov |

| Byproduct Formation | Can be significant, requiring extensive purification | Often reduced, leading to cleaner reaction profiles |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Mechanistic Insights

Understanding the intricate mechanisms of chemical reactions is fundamental to optimizing them. While standard techniques like NMR and mass spectrometry are used for final product characterization mdpi.com, future research will benefit from advanced in situ spectroscopic methods that monitor reactions as they happen. nih.gov These techniques provide real-time data on reaction kinetics, transient intermediates, and the influence of catalysts.

For the synthesis of this compound, promising techniques include:

Time-Resolved In Situ X-ray Absorption Spectroscopy (TRIS-XAS): This powerful method can probe the specific electronic structure of atoms within a molecule during a reaction. nih.gov For syntheses involving metallic catalysts (e.g., palladium), TRIS-XAS can elucidate the catalyst's oxidation state and coordination environment in real-time, offering unparalleled mechanistic detail. nih.govchemrxiv.org Dispersive XAS setups can achieve time resolutions down to a few seconds for a complete spectrum. nih.govchemrxiv.org

In Situ Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can track the concentration of reactants, intermediates, and products throughout a reaction, providing valuable kinetic data without the need for sampling.

Process Analytical Technology (PAT): Integrating these advanced spectroscopic tools into a PAT framework allows for continuous analysis and control of the synthesis process, ensuring higher consistency, yield, and safety.

Table 2: Advanced In Situ Spectroscopic Techniques for Mechanistic Analysis

| Technique | Information Provided | Relevance to Azepane-Furyl Synthesis |

| TRIS-XAS | Atom-specific electronic structure, oxidation states, coordination environment. nih.gov | Elucidating the mechanism of metal-catalyzed ring formation or coupling reactions. |

| In Situ IR/Raman | Real-time concentration profiles of chemical species, reaction kinetics. | Monitoring the formation of the azepane ring and consumption of starting materials. |

| In Situ NMR | Detailed structural information on intermediates and products in the solution phase. | Identifying and characterizing transient species that provide mechanistic clues. |

Exploration of the Azepane-Furyl Scaffold in Chemoproteomics and Chemical Biology Probes

The azepane scaffold is a valuable component in pharmacologically active compounds. nih.govnih.gov The future exploration of this compound will involve its use as a foundational scaffold for developing chemical probes to investigate biological systems.

Target Identification and Polypharmacology: Computational tools like polypharmacology browsers can predict potential biological targets for novel scaffolds based on structural similarity to known bioactive molecules. nih.gov This approach was successfully used to identify monoamine transporters and σ-1R as targets for a novel N-benzylated bicyclic azepane. nih.govnih.gov Applying such in silico screening to derivatives of 2-(2-Furyl)azepane could rapidly generate hypotheses about its biological activity.

Fragment-Based Drug Discovery (FBDD): The azepane-furyl core can serve as a starting fragment in FBDD campaigns. By identifying weak but efficient binding to a protein target, this core can be elaborated into more potent and selective ligands.

Design of Chemical Probes: By functionalizing the scaffold with reporter tags (e.g., fluorophores, biotin) or photoreactive groups, derivatives of this compound can be converted into chemical probes for activity-based protein profiling (ABPP) and target engagement studies.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. researchgate.netnih.gov These technologies can be applied to the azepane-furyl scaffold to explore a vast chemical space and predict synthetic pathways.

De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and graph neural networks (GNNs), can design novel molecules from scratch with desired properties. nih.govyoutube.commdpi.com These models could be trained to generate new derivatives of 2-(2-Furyl)azepane with optimized activity against a specific target or improved pharmacokinetic profiles. mdpi.com

Property Prediction: ML algorithms can be trained on large chemical datasets to accurately predict properties like solubility, toxicity, and biological activity for newly designed compounds, reducing the need for extensive experimental screening. nih.gov

Synthesis Prediction: Retrosynthesis AI tools can propose viable synthetic routes for novel, complex molecules. For new azepane-furyl derivatives designed by generative models, these tools can predict the most efficient way to synthesize them in the lab.

Reaction Optimization: ML models can analyze data from high-throughput experiments to predict the optimal reaction conditions (temperature, catalyst, solvent) for maximizing yield and minimizing byproducts. acs.org

Table 3: Application of AI/ML Models in Azepane-Furyl Scaffold Research

| AI/ML Model Type | Function | Application to Azepane-Furyl Scaffold |

| Graph Neural Networks (GNNs) | Learns features directly from molecular graph structures. youtube.com | De novo design of novel derivatives; prediction of biological targets and properties. |